3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The specific targets of this compound would depend on the other functional groups present and their spatial arrangement.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many pyrrolidine-containing compounds are involved in modulating enzymatic activities, receptor signaling, and ion channel function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. Pyrrolidine-containing compounds generally have good bioavailability due to their ability to form hydrogen bonds with biological membranes .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules. For instance, the stability of the compound could be affected by metabolic enzymes in the body .
Properties
IUPAC Name |
3-(1-benzylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-10-15-16(19-8-7-18-15)23-14-6-9-20(11-14)24(21,22)12-13-4-2-1-3-5-13/h1-5,7-8,14H,6,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYAGQCLZPECGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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